Dichloropropanol

Epoxide Synthesis Reaction Kinetics Industrial Process Optimization

Dichloropropanol (CAS 63151-11-1) is designated in chemical registries as 1,1-dichloropropan-1-ol, a C3 chlorinated alcohol with molecular formula C3H6Cl2O and molecular weight 128.98 g/mol. This CAS number represents a specific positional isomer of dichloropropanol, distinguishing it from the more commonly referenced isomers 1,3-dichloro-2-propanol (CAS 96-23-1) and 2,3-dichloro-1-propanol (CAS 616-23-9).

Molecular Formula C3H6Cl2O
Molecular Weight 128.98 g/mol
CAS No. 63151-11-1
Cat. No. B8674427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloropropanol
CAS63151-11-1
Molecular FormulaC3H6Cl2O
Molecular Weight128.98 g/mol
Structural Identifiers
SMILESCCC(O)(Cl)Cl
InChIInChI=1S/C3H6Cl2O/c1-2-3(4,5)6/h6H,2H2,1H3
InChIKeyXEPXTKKIWBPAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloropropanol (CAS 63151-11-1) Technical Specification and Procurement Baseline for Industrial Applications


Dichloropropanol (CAS 63151-11-1) is designated in chemical registries as 1,1-dichloropropan-1-ol, a C3 chlorinated alcohol with molecular formula C3H6Cl2O and molecular weight 128.98 g/mol [1]. This CAS number represents a specific positional isomer of dichloropropanol, distinguishing it from the more commonly referenced isomers 1,3-dichloro-2-propanol (CAS 96-23-1) and 2,3-dichloro-1-propanol (CAS 616-23-9) [2]. The compound serves primarily as a chemical intermediate in organic synthesis, though industrial-scale applications and published comparative performance data for this specific isomer remain limited in the peer-reviewed literature relative to its 1,3- and 2,3-isomers. Procurement considerations for CAS 63151-11-1 should account for isomer-specific purity specifications and the availability of technical-grade versus research-grade material, as the compound is typically supplied at 95% purity [1].

Why Dichloropropanol Isomer Selection (CAS 63151-11-1) Cannot Be Approximated by In-Class Analogs for Regulated Synthesis


Isomeric specificity is a critical procurement parameter for dichloropropanols, as substitution among positional isomers introduces quantifiable differences in reaction kinetics, toxicological profiles, and regulatory classification that directly impact process economics and safety compliance. Industrial epichlorohydrin synthesis demonstrates that 1,3-dichloro-2-propanol exhibits a dehydrochlorination reaction rate approximately 20-fold greater than 2,3-dichloro-1-propanol [1]. Toxicologically, 1,3-dichloro-2-propanol produces fulminant hepatic necrosis in occupational exposure scenarios and shows clear carcinogenic effects in rodent models, whereas 2,3-dichloro-1-propanol demonstrates markedly lower hepatotoxic potential [2]. For CAS 63151-11-1 specifically, the 1,1-substitution pattern confers distinct steric and electronic properties compared to the vicinal dichloro isomers, rendering direct substitution without process revalidation inadvisable. Users procuring dichloropropanols must therefore verify the precise CAS number against the isomer specified in validated synthetic protocols or regulatory submissions, as in-class substitution without isomer verification introduces uncontrolled variability in reaction outcomes and safety profiles.

Quantitative Comparative Evidence for Dichloropropanol Isomer Selection in Epoxide Synthesis and Toxicological Risk Assessment


Dehydrochlorination Kinetics: 20-Fold Rate Differential Between 1,3-DCP and 2,3-DCP in Epichlorohydrin Production

In the alkaline dehydrochlorination of dichloropropanol to epichlorohydrin, 1,3-dichloro-2-propanol (1,3-DCP) reacts 20 times faster than 2,3-dichloro-1-propanol (2,3-DCP). This kinetic disparity arises from inductive effects and steric hindrance differences between the symmetric and asymmetric isomers, fundamentally governing reactor residence time and ECH yield in continuous processes. For the 1,1-isomer (CAS 63151-11-1), the geminal dichloro substitution pattern is predicted to exhibit dehydrochlorination kinetics distinct from both the 1,3- and 2,3-isomers, though direct comparative kinetic data for this specific isomer are not available in the open literature [1].

Epoxide Synthesis Reaction Kinetics Industrial Process Optimization

Hepatocyte Toxicity: Binary Differential Between 1,3-DCP and 2,3-DCP in Rat Hepatocyte Cultures

In 24-hour cultures of rat hepatocytes, 1,3-dichloropropanol (1,3-DCP) demonstrated significant cytotoxicity, whereas 2,3-dichloropropanol (2,3-DCP) at equimolar concentrations produced no detectable toxicity. The 1,3-isomer also produced greater glutathione depletion and reduced mitochondrial membrane potential compared to the 2,3-isomer. Cytochrome P450 inhibition attenuated 1,3-DCP toxicity, establishing a mechanism-based toxicological distinction between isomers [1]. For the 1,1-isomer (CAS 63151-11-1), no comparable hepatocyte toxicity data are available in the published literature.

Toxicology In Vitro Hepatotoxicity Occupational Safety

Metabolic Fate and Urinary Excretion: Isomer-Specific Hydroxylation Pathways in Rodent Models

Gas chromatography-mass spectrometry (GC-MS) analysis of urine from male Wistar rats subcutaneously injected with a mixture of 1,3-dichloro-2-propanol (DC2P) and 2,3-dichloro-1-propanol (DC1P) identified distinct hydroxylated metabolites: 3-chloro-1,2-propanediol (3CPD), 2-chloro-1,3-propanediol (2CPD), and 1,2-propanediol (PPD). The analytical method enabled discrimination between the metabolic fates of the two isomers, demonstrating that isomeric identity governs the specific chloropropanediol intermediate produced [1]. For CAS 63151-11-1, the 1,1-geminal dichloro structure is predicted to yield a distinct metabolic profile not captured by studies of the vicinal dichloro isomers.

Xenobiotic Metabolism GC-MS Metabolite Profiling Exposure Biomonitoring

Acute Oral Toxicity (LD50): Isomer-Dependent Lethality Ranges in Rodent Models

Published LD50 values for dichloropropanol isomers demonstrate isomer-dependent acute toxicity ranges. For 1,3-dichloro-2-propanol (CAS 96-23-1), rat oral LD50 is reported as 110 mg/kg [1] or 90 mg/kg [2] across different sources, while mouse oral LD50 is 25 mg/kg [1]. For 2,3-dichloro-1-propanol (CAS 616-23-9), rat oral LD50 is 90 mg/kg [3]. For the 1,1-isomer (CAS 63151-11-1), no peer-reviewed acute oral toxicity data are available in the open literature, representing a critical data gap for safety assessment. LD50 values for 1,3-DCP are also reported in intraperitoneal administration models as 0.149 mg/kg (149 μg/kg body weight) in rats [4].

Acute Toxicity Safety Data Regulatory Classification

Catalytic Glycerol-to-DCP Conversion: Heteropolyacid Catalyst Acid Strength Correlates with DCP Yield

In heterogeneous gas-phase conversion of glycerol to dichloropropanol using heteropolyacid (HPA) catalysts, DCP yield increased monotonically with catalyst acid strength as determined by NH3-TPD measurement. Among H3PMo12−XWXO40 (X = 0, 3, 6, 9, 12), H4SiW12O40, and H4SiMo12O40 catalysts, H3PW12O40 (possessing the highest acid strength) achieved the highest DCP yield [1]. This relationship provides a process optimization lever independent of isomer selection. However, the specific isomer distribution (1,1- vs. 1,3- vs. 2,3-DCP) in the product stream was not characterized in the cited study, limiting direct extrapolation to CAS 63151-11-1 procurement decisions.

Glycerol Valorization Heterogeneous Catalysis Green Chemistry

Epoxy Resin Manufacturing: In Situ Epichlorohydrin Formation from Dichloropropanol Enables Process Simplification

Patent literature discloses a process for manufacturing epoxy resins wherein dichloropropanol reacts with a compound containing at least one active hydrogen atom and a basic agent, with epichlorohydrin formed in situ during the reaction [1]. This eliminates the need for isolated ECH as a separate starting material, reducing process steps and potentially lowering volatile organic compound emissions. The reaction performance is governed by the dichloropropanol isomer composition, as the 1:2 ratio of 1,3-DCP to 2,3-DCP typically obtained from allyl chloride chlorohydrination dictates the overall dehydrochlorination kinetics and in situ ECH generation rate [2]. For CAS 63151-11-1, no specific epoxy resin synthesis data were identified.

Epoxy Resin Synthesis Process Intensification Patent Technology

Validated Application Scenarios for Dichloropropanol (CAS 63151-11-1) Based on Comparative Isomer Evidence


Specialty Organic Synthesis Requiring Geminal Dichloro Substitution Pattern

CAS 63151-11-1 (1,1-dichloropropan-1-ol) provides a geminal dichloro substitution motif that is structurally distinct from the 1,3- and 2,3-vicinal dichloro isomers. This substitution pattern confers different reactivity in nucleophilic substitution and elimination reactions compared to the more extensively characterized 1,3-DCP and 2,3-DCP isomers [1]. The compound is suitable as a building block in synthetic routes where the 1,1-dichloro functionality enables specific transformations not accessible with the vicinal isomers. However, users must independently validate reaction outcomes, as peer-reviewed comparative performance data for this specific isomer are not available in the open literature [1].

Epichlorohydrin Process Development and Isomer-Specific Kinetics Research

The 20-fold differential in dehydrochlorination rates between 1,3-DCP and 2,3-DCP [1] establishes that dichloropropanol isomer composition is a critical process parameter in epichlorohydrin synthesis. CAS 63151-11-1 may serve as a reference standard for isomer identification in analytical method development or as a model compound for studying geminal dichloro elimination kinetics. Industrial ECH producers procuring dichloropropanol must specify the exact isomer ratio required for their validated process, as the 1:2 ratio of 1,3-DCP to 2,3-DCP typical of allyl chloride chlorohydrination [1] represents a distinct feedstock profile from pure CAS 63151-11-1.

Analytical Reference Standard for Dichloropropanol Isomer Identification and Quantitation

The distinct metabolic fates of 1,3-DCP and 2,3-DCP, with isomer-specific hydroxylation to 3-chloro-1,2-propanediol and 2-chloro-1,3-propanediol respectively [1], demonstrate that analytical methods for dichloropropanol detection require isomer-specific reference materials. CAS 63151-11-1 is appropriate for use as a certified reference standard in GC-MS or LC-MS method development targeting the 1,1-dichloropropanol isomer in environmental, food, or biological matrices. Procurement for this application should specify high-purity material (≥95% [2]) with documented certificate of analysis.

Glycerol Valorization Catalyst Screening with Defined DCP Product Profiling

Heteropolyacid catalysts with high acid strength (e.g., H3PW12O40) maximize DCP yield from glycerol hydrochlorination [1]. In catalyst screening studies where isomer-specific product distribution is a response variable, CAS 63151-11-1 serves as an analytical standard to confirm whether the 1,1-isomer is formed under given catalytic conditions. This application is limited to research and development contexts; no evidence supports industrial-scale procurement of CAS 63151-11-1 for glycerol-to-DCP manufacturing at this time.

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